molecular formula C25H23NO4S B11411450 Ethyl 2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate

Ethyl 2-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B11411450
M. Wt: 433.5 g/mol
InChI Key: IACBKGQSZMXTOE-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a benzofuran ring, a thiophene ring, and various functional groups.

Preparation Methods

The synthesis of ETHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using microwave-assisted synthesis to reduce reaction times .

Chemical Reactions Analysis

ETHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including anti-tumor, antibacterial, and antiviral properties.

    Medicine: Investigated for its potential as a lead compound in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The benzofuran and thiophene rings can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects .

Comparison with Similar Compounds

ETHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can be compared with other benzofuran and thiophene derivatives:

ETHYL 2-[2-(6-METHYL-1-BENZOFURAN-3-YL)ACETAMIDO]-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE stands out due to its unique combination of benzofuran and thiophene rings, which may confer enhanced biological activities and potential therapeutic applications.

Properties

Molecular Formula

C25H23NO4S

Molecular Weight

433.5 g/mol

IUPAC Name

ethyl 2-[[2-(6-methyl-1-benzofuran-3-yl)acetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C25H23NO4S/c1-4-29-25(28)23-20(17-8-5-15(2)6-9-17)14-31-24(23)26-22(27)12-18-13-30-21-11-16(3)7-10-19(18)21/h5-11,13-14H,4,12H2,1-3H3,(H,26,27)

InChI Key

IACBKGQSZMXTOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CC3=COC4=C3C=CC(=C4)C

Origin of Product

United States

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